Dimethyl 4-aminopyridine-2,3-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-aminopyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-5(10)3-4-11-7(6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGZIFYWGKSLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558438 | |
| Record name | Dimethyl 4-aminopyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122475-56-3 | |
| Record name | Dimethyl 4-aminopyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Aminopyridine Dicarboxylate Systems
Reactivity of the Pyridine (B92270) Nucleus Towards Functionalization
The pyridine ring, while aromatic, is electron-deficient due to the electronegative nitrogen atom, which influences its reactivity towards functionalization. The substituents on the ring, in this case, a 4-amino group and 2,3-dicarboxylate groups, further modulate this reactivity.
The functionalization of the pyridine core is a primary method for creating valuable chemical compounds, particularly for pharmaceuticals and agrochemicals. researchgate.net The inherent electronic properties of pyridine typically direct electrophilic substitutions to the C3 position and nucleophilic substitutions to the C2 and C4 positions. However, the presence of strong directing groups, such as the amino and ester groups in Dimethyl 4-aminopyridine-2,3-dicarboxylate, significantly alters this landscape, allowing for regioselective modifications.
While direct C-H functionalization at the C2 and C4 positions is often favored due to the intrinsic reactivity of the heteroarene, selective derivatization at the C3 position presents a greater challenge. researchgate.netchemrxiv.org For a molecule like this compound, the C5 and C6 positions are available for functionalization. The powerful electron-donating effect of the 4-amino group would likely activate the C3 and C5 positions towards electrophilic attack, but the C3 position is already substituted. Therefore, electrophilic substitution would be predicted to occur regioselectively at the C5 position. Conversely, the electron-withdrawing ester groups at C2 and C3 would deactivate the ring towards electrophiles but could facilitate nucleophilic attack.
Strategies for achieving regioselectivity often rely on methodologies like halogen-metal exchange reactions on pre-functionalized pyridines, which allow for the introduction of various groups at specific positions. mdpi.com For instance, studies on trihalogenated pyridines have shown that the position of halogens can direct metallation and subsequent reaction with electrophiles with high regioselectivity. mdpi.com
A powerful strategy for overcoming the challenges of direct pyridine functionalization is the use of dearomatization-rearomatization cascades. chemrxiv.org This approach involves temporarily breaking the aromaticity of the pyridine ring, which results in a more reactive, non-aromatic intermediate, typically a dihydropyridine (B1217469). acs.org This intermediate can then undergo functionalization that would not be possible on the aromatic ring, after which the aromaticity is restored in a rearomatization step. researchgate.net
This process allows for multiple functionalizations and the creation of complex molecular skeletons. acs.org Common methods to initiate dearomatization include:
Reaction with activating agents: Pyridines can react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form intermediates that are susceptible to further reactions. researchgate.net
Formation of Pyridinium (B92312) Salts: Activation of the pyridine nitrogen to form a pyridinium salt makes the ring highly electrophilic and prone to nucleophilic attack, leading to dearomatization. mdpi.commdpi.com
Formation of Zincke Imines: This intermediate allows for transformations that can lead to challenging 3-acylpyridines through a sequence of regioselective formylation and an isomerisation–hydrolysis cascade. chemrxiv.org
These dearomatized intermediates, such as 1,4-dihydropyridines, can then react with various electrophiles or radicals. researchgate.netacs.org A final acid-promoted step can then facilitate rearomatization to yield the functionalized pyridine product. researchgate.net This strategy has been successfully used for selective halogenation and isotopic labeling of the pyridine core. researchgate.net
| Strategy | Description | Potential Outcome |
| Direct C-H Functionalization | Utilizes the inherent electronic properties of the substituted pyridine ring to direct incoming reagents to a specific position. | Regioselective substitution at the C5 position by electrophiles. |
| Dearomatization-Rearomatization | Temporarily disrupts the aromaticity to create a reactive dihydropyridine intermediate, which is then functionalized before aromaticity is restored. | Access to complex and diversely functionalized pyridine derivatives that are not achievable through direct methods. |
Transformations Involving the Amino Group (e.g., for Schiff Base Formation, Urea (B33335) Derivatives)
The primary amino group at the C4 position is a key site for derivatization. Its nucleophilic character allows for reactions with a variety of electrophiles to form new carbon-nitrogen bonds, leading to compounds such as Schiff bases and urea derivatives.
Schiff bases, or imines, are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govmdpi.com For this compound, this reaction would involve the nucleophilic attack of the 4-amino group on the carbonyl carbon of an aldehyde, followed by dehydration to yield the corresponding N-substituted imine. These reactions are often carried out in an acidic medium or with a catalyst to facilitate the dehydration step. nih.gov A variety of aromatic aldehydes can be used in this condensation to produce a diverse library of Schiff bases. researchgate.netjocpr.com
Urea derivatives can be synthesized from the 4-amino group through several established methods. nih.gov A common approach is the reaction of the amine with an isocyanate, which directly yields a substituted urea. nih.gov Alternatively, primary amines can react with reagents like potassium cyanate (B1221674) in an acidic aqueous solution to form urea derivatives. researchgate.net These compounds are of significant interest in medicinal chemistry due to the ability of the urea functional group to form stable hydrogen bonds with biological targets. nih.govresearchgate.net
| Derivative Type | General Reaction | Reagents |
| Schiff Base | Condensation | Aromatic or Aliphatic Aldehydes/Ketones |
| Urea Derivative | Nucleophilic Addition | Isocyanates, Potassium Cyanate |
Reactivity at the Ester Moieties (e.g., Hydrolysis to Carboxylic Acids)
The dimethyl ester groups at the C2 and C3 positions are susceptible to nucleophilic attack, most notably hydrolysis to the corresponding dicarboxylic acid. This transformation is typically achieved under basic conditions, for example, by reacting the diester with an aqueous solution of an alkali hydroxide (B78521) such as lithium hydroxide or sodium hydroxide. google.com
The hydrolysis of diesters on a pyridine ring can sometimes be performed regioselectively. nih.gov Depending on the reaction conditions (e.g., stoichiometry of the base, temperature, and solvent), it may be possible to selectively hydrolyze one ester group over the other. For instance, partial hydrolysis of similar diesters has been used as a key step in the synthesis of complex molecules, yielding a monocarboxylic acid that can be further functionalized. google.com The resulting carboxylic acid groups are valuable synthetic handles, allowing for subsequent reactions such as amide bond formation or conversion to other functional groups.
| Reaction | Conditions | Product |
| Full Hydrolysis | Excess aqueous alkali hydroxide (e.g., NaOH, LiOH), heat | 4-Aminopyridine-2,3-dicarboxylic acid |
| Partial Hydrolysis | Controlled stoichiometry of base, specific solvent/temperature | 4-Amino-3-(methoxycarbonyl)pyridine-2-carboxylic acid OR 4-Amino-2-(methoxycarbonyl)pyridine-3-carboxylic acid |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of Pyridine (B92270) Dicarboxylate Complexes and Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's physical and chemical properties.
For the specific compound, Dimethyl 4-aminopyridine-2,3-dicarboxylate, there are no publicly available crystal structure reports in the Cambridge Structural Database (CSD) or other crystallographic repositories. Analysis of closely related pyridine dicarboxylate derivatives often reveals planar or near-planar pyridine rings, with the orientation of the carboxylate substituents being a key structural feature. Hydrogen bonding, typically involving the pyridine nitrogen, the amino group, and the carbonyl oxygens of the ester groups, is expected to play a significant role in the crystal packing of this molecule. Without experimental data, any discussion of its specific crystal structure, including unit cell parameters and space group, remains speculative.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular structure.
No experimentally obtained ¹H or ¹³C NMR spectra for this compound have been reported in the scientific literature. Based on the structure, the following characteristic signals would be anticipated:
¹H NMR: Signals corresponding to the two distinct methyl ester protons, the amino group protons, and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted pyridine ring.
¹³C NMR: Resonances for the methyl carbons of the ester groups, the two carbonyl carbons of the ester groups, and the five distinct carbons of the pyridine ring. The chemical shifts of the ring carbons would be influenced by the electronic effects of the amino and dicarboxylate substituents.
Predicted ¹H NMR Spectral Data: A detailed, experimentally verified data table cannot be provided due to the absence of published research.
Predicted ¹³C NMR Spectral Data: A detailed, experimentally verified data table cannot be provided due to the absence of published research.
Mass Spectrometry Techniques in Molecular Characterization
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
While experimental mass spectra for this compound are not available in the literature, its molecular formula, C9H10N2O4, corresponds to a monoisotopic mass of 210.0641 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass. In techniques like electrospray ionization (ESI), common adducts would be anticipated.
Predicted Mass Spectrometry Data:
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 211.0713 |
| [M+Na]⁺ | 233.0533 |
| [M+K]⁺ | 249.0272 |
| [M+NH₄]⁺ | 228.0979 |
Note: The m/z values are based on theoretical calculations and have not been experimentally confirmed.
Fragmentation in the mass spectrometer would likely involve the loss of the methoxy (-OCH₃) or methyl carboxylate (-COOCH₃) groups from the parent ion.
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine parameters like molecular orbital energies, charge distributions, and reactivity indices.
Density Functional Theory (DFT) has become a vital tool in computational chemistry for studying the electronic structure of molecules like aminopyridine derivatives. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net Applications for aminopyridine systems often involve calculating key electronic parameters to understand their stability and reactivity. samipubco.com
DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. samipubco.com For related aminopyridine derivatives, DFT has been employed to analyze molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of intermolecular interactions. researchgate.net These computational studies are instrumental in designing molecules with specific electronic properties, for example, in the development of new enzyme inhibitors. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
To accurately model non-covalent interactions, such as hydrogen bonding or π-stacking, which are crucial for molecular recognition and complex formation, methods that account for electron correlation are necessary. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a widely used post-Hartree-Fock method for this purpose. wikipedia.org It improves upon the Hartree-Fock method by including electron correlation effects, providing a more accurate description of weak intermolecular forces. wikipedia.org
For systems involving aminopyridines, MP2 calculations can be used to determine the binding energy of a complex, for instance, between the aminopyridine derivative and a biological target or another molecule. The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules. A negative binding energy indicates a stable complex. The accuracy of MP2 calculations is dependent on the choice of the basis set, with larger, more flexible basis sets generally yielding more reliable results. researchgate.netarxiv.org The Resolution of the Identity MP2 (RI-MP2) method offers a computationally faster alternative while maintaining accuracy, making it suitable for studying larger ion-π interaction systems. acs.org
| Component | Calculated Energy (Hartree) |
|---|---|
| Aminopyridine Derivative | -455.12345 |
| Benzene | -232.24680 |
| Aminopyridine-Benzene Complex | -687.37890 |
| Binding Energy (kcal/mol) | -5.46 |
Molecular Dynamics Simulations for Related Pyridine-Based Ionic Liquids
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational changes, and interactions within a system. nih.govacs.org This technique is particularly valuable for investigating complex systems like pyridine-based ionic liquids.
In the context of pyridinium-based ionic liquids, MD simulations can reveal how the structure of the cation and the nature of the anion influence the liquid's properties and its interactions with other substances. nih.gov For example, simulations have been used to study the stability of enzymes like lipase in the presence of these ionic liquids, showing how different anions can either stabilize or destabilize the protein structure. nih.gov MD simulations also allow for the analysis of radial distribution functions (RDFs), which provide insight into the local structure and arrangement of molecules, such as the distance and coordination of ions or solvent molecules around a solute. researchgate.net These simulations are crucial for understanding the solvent properties and potential applications of pyridine-based ionic liquids in areas like catalysis and gas absorption. researchgate.netnih.gov
Molecular Docking Studies in Enzyme-Ligand Interactions for Aminopyridine Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. mdpi.comdergipark.org.tr This method is a cornerstone of structure-based drug design. For aminopyridine derivatives, docking studies are frequently performed to explore their potential as enzyme inhibitors. nih.govresearchgate.net
The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more stable interaction. jetir.org Docking studies on aminopyridine derivatives have been used to investigate their interactions with various targets, including those involved in cancer and bacterial diseases. mdpi.comresearchgate.net The results can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.gov These insights are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. nih.gov
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Aminopyridine Derivative 1 | β-catenin (e.g., 1JDH) | -8.5 | Lys312, Asn387, Arg386 |
| Aminopyridine Derivative 2 | S. aureus DNA gyrase (e.g., 4URM) | -7.9 | Asp79, Gly77, Ala78 |
| Aminopyridine Derivative 3 | α-amylase (e.g., 4W93) | -7.4 | Asp197, Glu233, Asp300 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. tandfonline.com These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like Dimethyl 4-aminopyridine-2,3-dicarboxylate. nih.gov
To predict IR spectra, calculations are performed to determine the vibrational frequencies corresponding to the normal modes of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors, from which the chemical shifts (¹H and ¹³C) are derived relative to a standard reference like tetramethylsilane (TMS). nih.gov A strong correlation between the calculated and experimental spectra provides powerful evidence for the proposed molecular structure. researchgate.nettandfonline.com Discrepancies can point to specific structural features or intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net
| IR Vibrational Frequencies (cm⁻¹) | ¹³C NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Assignment | Calculated (Scaled) | Assignment | Calculated |
| N-H Stretch | 3420, 3315 | C=O | 168.5 |
| C=O Stretch | 1725, 1705 | C-NH₂ | 155.2 |
| C=C/C=N Stretch | 1610, 1580 | C-COOR | 145.1 |
| C-N Stretch | 1325 | CH (ring) | 108.9 |
Biological and Medicinal Chemistry Research with Aminopyridine Dicarboxylate Scaffolds
Enzyme Inhibition Studies by Related Pyridine (B92270) Dicarboxylate Derivatives
The structural motif of pyridine dicarboxylates has been identified as a key pharmacophore for the inhibition of various enzymes, owing to its ability to chelate metal ions and mimic endogenous substrates. This has led to the investigation of its derivatives as potential modulators of enzyme activity in various disease pathways.
Inhibition of Jumonji-C Domain-Containing Protein 5 (JMJD5) by 5-aminoalkyl-substituted pyridine-2,4-dicarboxylates
Jumonji-C domain-containing protein 5 (JMJD5) is a 2-oxoglutarate (2OG)-dependent oxygenase that has been implicated in crucial biological processes such as development, circadian rhythms, and the progression of cancer. nih.govscilit.com Small-molecule inhibitors of JMJD5 are therefore valuable tools for elucidating its physiological and pathological functions. Building upon the discovery that the broad-spectrum 2OG oxygenase inhibitor pyridine-2,4-dicarboxylic acid (2,4-PDCA) acts as a 2OG-competing inhibitor of JMJD5, researchers have explored the potential of its derivatives. nih.gov
Subsequent studies have revealed that 5-aminoalkyl-substituted 2,4-PDCA derivatives are potent and selective inhibitors of JMJD5. nih.govacs.org Crystallographic analyses have provided insight into the binding mechanism, showing that the C5 substituent of the 2,4-PDCA scaffold extends into the substrate-binding pocket of JMJD5, suggesting an induced-fit binding model. nih.govacs.orgnih.gov A number of these derivatives have been synthesized and their inhibitory activities assessed, with several compounds exhibiting IC₅₀ values in the sub-micromolar range. acs.org
| Compound | IC₅₀ (µM) for JMJD5 |
| 2,4-PDCA (1) | ~ 0.5 |
| 20a | ~ 0.3 |
| 20b | ~ 0.9 |
| 20c | ~ 0.4 |
| 20d | ~ 0.5 |
| 20e | ~ 17.5 |
| 20f | ~ 0.4 |
| 20g | ~ 0.3 |
| 20h | ~ 0.4 |
| 20i | ~ 0.4 |
| 20j | ~ 0.3 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of various 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate derivatives against human JMJD5, as reported in research studies. acs.org
Inhibition of Sirtuin 2 (SIRT2) by Dimethylaminopyridine (DMAP) Derivatives (as a related aminopyridine scaffold)
Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)-dependent lysine (B10760008) deacylases. nih.govresearchgate.net SIRT2 is involved in the regulation of numerous cellular processes, and its dysregulation has been linked to the pathogenesis of cancer, making it an attractive target for therapeutic intervention. nih.govresearchgate.net In this context, the dimethylaminopyridine (DMAP) scaffold has been investigated as a promising foundation for the development of novel SIRT2 inhibitors. ekb.egscinito.ai
Through a combination of computational modeling and synthetic chemistry, a series of DMAP derivatives have been designed and synthesized. ekb.egscinito.ai Subsequent evaluation of their ability to inhibit SIRT2 has identified several potent compounds. nih.gov For instance, research into S-Trityl-l-Cysteine (STLC)-ornamented dimethylaminopyridine derivatives has led to the identification of compounds with significant SIRT2 inhibitory capacity. nih.govresearchgate.net Further structure-activity relationship studies have aimed to improve the binding and inhibitory activity of these compounds by modifying the STLC pharmacophore. nih.gov
| Compound | SIRT2 IC₅₀ (µM) |
| STC4 | 10.8 ± 1.9 |
| STC11 | 9.5 ± 1.2 |
| ST29 | 38.69 |
| ST30 | 43.29 |
This table displays the half-maximal inhibitory concentration (IC₅₀) values of selected dimethylaminopyridine derivatives against SIRT2, highlighting the potential of this scaffold in developing enzyme inhibitors. researchgate.net
Antimicrobial Activity of Aminopyridine Derivatives
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Aminopyridine derivatives have emerged as a promising area of investigation due to their demonstrated efficacy against a range of bacterial and fungal pathogens. mdpi.comresearchgate.netnih.gov
Antibacterial Efficacy Against Bacterial Strains
A variety of 2-aminopyridine derivatives have been synthesized and evaluated for their antibacterial properties. mdpi.comsemanticscholar.org In one study, a novel series of 2-amino-3-cyanopyridine (B104079) derivatives was synthesized and tested against several bacterial strains. mdpi.com One particular compound, designated as 2c, demonstrated significant activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. mdpi.comsemanticscholar.orgresearchgate.net However, this series of compounds showed no activity against Gram-negative bacteria. mdpi.com Other studies on different aminopyridine derivatives have reported broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
| Compound | Target Organism | MIC (µg/mL) |
| 2c | S. aureus | 0.039 ± 0.000 |
| 2c | B. subtilis | 0.039 ± 0.000 |
This table shows the minimum inhibitory concentration (MIC) values for a promising 2-aminopyridine derivative against two strains of Gram-positive bacteria, indicating its potent antibacterial activity. mdpi.comsemanticscholar.org
Antifungal Properties Against Fungal Species
In addition to their antibacterial effects, aminopyridine derivatives have also been investigated for their antifungal potential. nih.govresearchgate.netmedwinpublishers.com Studies have shown that certain derivatives exhibit significant activity against various fungal species. For instance, dodecanoic acid derivatives of aminopyridine have demonstrated good antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, chloropyrazine-tethered pyrimidine derivatives have shown potent activity against A. niger and C. tropicalis, with some compounds being almost twice as potent as the standard drug fluconazole against A. niger. mdpi.com The structure-activity relationship studies of these compounds suggest that specific substitutions on the pyridine ring are crucial for their antifungal efficacy. researchgate.net
| Compound | Target Organism | MIC (µM) |
| 31 | A. niger | 45.37 |
| 32 | A. niger | 46.52 |
| 31 | C. tropicalis | 45.37 |
This table presents the minimum inhibitory concentration (MIC) values of selected chloropyrazine-tethered pyrimidine derivatives against pathogenic fungal species, demonstrating their potential as antifungal agents. mdpi.com
Antiviral Potentials of Pyridine-Containing Compounds (e.g., HIV-1 Integrase Inhibitors)
The pyridine nucleus is a key structural component in a number of antiviral agents, particularly those targeting the human immunodeficiency virus type 1 (HIV-1). nih.govzioc.ru Specifically, pyridine-based compounds have been successfully developed as HIV-1 integrase inhibitors, a critical class of antiretroviral drugs that block the integration of viral DNA into the host genome. zioc.ru
Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising new class of antiretroviral agents, and pyridine-based ALLINIs have shown markedly improved antiviral activities compared to earlier quinoline-based compounds. nih.govfsu.edu For example, the lead pyridine-based compound KF116 has demonstrated potent antiviral activity with an EC₅₀ of approximately 24 nM. nih.govfsu.edu Furthermore, the highly active (-)-KF116 enantiomer exhibited an EC₅₀ of ~7 nM against wild-type HIV-1 and, significantly, showed sub-nanomolar activity against a clinically relevant dolutegravir-resistant mutant virus. nih.govfsu.edunih.gov This highlights the potential of pyridine-containing compounds to overcome drug resistance, a major challenge in HIV-1 therapy. nih.govnih.gov
| Compound | Target | EC₅₀ |
| KF116 (racemic) | Wild-type HIV-1 | ~24 nM |
| (-)-KF116 | Wild-type HIV-1 | ~7 nM |
| (-)-KF116 | Dolutegravir-resistant HIV-1 | sub-nM |
This table summarizes the 50% effective concentration (EC₅₀) values for the pyridine-based HIV-1 integrase inhibitor KF116 and its more active enantiomer, illustrating their potent antiviral activity and potential for combating drug resistance. nih.govfsu.edu
Other Biological Activities Exhibited by Aminopyridine Derivatives
The structural features of aminopyridine derivatives, including the pyridine ring and the amino group, contribute to their diverse biological activities. Research into various substituted aminopyridines has uncovered potential therapeutic applications ranging from neurological disorders to tissue regeneration.
Currently, there is a lack of specific data on the hemorheological effects of Dimethyl 4-aminopyridine-2,3-dicarboxylate. Hemorheology, the study of the flow properties of blood, is an important consideration in various cardiovascular and microcirculatory disorders. While some pyridine derivatives have been investigated for their cardiovascular effects, specific data on blood viscosity, red blood cell deformability, and aggregation in relation to this particular compound are not available.
However, the potential for antifibrotic activity in related structures offers a more promising avenue of discussion. Fibrosis is the pathological accumulation of excess extracellular matrix, leading to scarring and organ dysfunction. Research into dicarboxylic acid derivatives has shown potential in mitigating fibrotic processes. For instance, a study on a bisamide derivative of dicarboxylic acid, known as Treamid, demonstrated significant antifibrotic and regenerative effects in a model of pulmonary fibrosis. researchgate.netmdpi.com The study indicated that Treamid could reduce lung lesions and improve the condition of lung capillaries. researchgate.netmdpi.com While structurally distinct from this compound, the presence of dicarboxylic acid moieties in both compounds suggests a potential, yet unproven, area for future investigation into antifibrotic properties.
Table 1: Antifibrotic Activity of a Dicarboxylic Acid Derivative (Treamid)
| Model | Compound | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis in mice | Treamid | Ameliorated lung lesions, positive effect on lung capillaries, increased endothelial progenitor cells. | researchgate.netmdpi.com |
The cytoprotective potential of aminopyridine derivatives can be inferred from the well-documented neuroprotective and regenerative properties of the parent molecule, 4-aminopyridine (4-AP). nih.govyoutube.comnih.gov Cytoprotection involves the preservation of cellular integrity and function against harmful stimuli.
4-Aminopyridine is known to be a potassium channel blocker, a mechanism that underlies its use in improving symptoms of multiple sclerosis. nih.govwikipedia.orgpensoft.net Beyond its symptomatic effects, studies have suggested that 4-AP may possess neuroprotective features. nih.govyoutube.com For instance, in experimental models of optic neuritis, 4-AP has been shown to protect against retinal ganglion cell loss. youtube.com Furthermore, research on newly synthesized derivatives of 4-aminopyridine has indicated their potential to reverse the effects of cuprizone-induced demyelination in mice, suggesting a protective effect on mature oligodendrocytes. nih.gov
The cytoprotective effects of 4-aminopyridine are not limited to the central nervous system. Studies on skin wound healing have demonstrated that 4-AP can accelerate wound closure and promote tissue regeneration. researchgate.netmdpi.com This is achieved through various mechanisms, including the promotion of fibroblast and myofibroblast activity, increased vascularization, and enhanced reinnervation. researchgate.netmdpi.com 4-AP was also found to increase the levels of crucial growth factors like nerve growth factor (NGF) and transforming growth factor-β (TGF-β), which are important for tissue repair. researchgate.netmdpi.com
Table 2: Cytoprotective and Regenerative Effects of 4-Aminopyridine
| Model/System | Key Findings | Mechanism of Action (Proposed) | Reference |
| Experimental Optic Neuritis | Protection from retinal ganglion cell loss. | Not fully elucidated, potentially related to potassium channel blockade and downstream effects. | youtube.com |
| Cuprizone-Induced Demyelination | Reversal of demyelination effects, protection of mature oligodendrocytes. | Not specified. | nih.gov |
| Skin Wound Healing | Accelerated wound closure, enhanced tissue regeneration, increased vascularization and reinnervation. | Increased levels of fibroblasts, myofibroblasts, TGF-β, and NGF. | researchgate.netmdpi.com |
While these findings relate to 4-aminopyridine and its other derivatives, they provide a strong rationale for investigating the cytoprotective potential of this compound. The presence of the 4-aminopyridine core structure suggests that it may share some of these protective properties, although the influence of the dimethyl dicarboxylate substituents at the 2 and 3 positions would need to be specifically evaluated.
Future Research Directions and Translational Perspectives
Development of Novel and Atom-Economical Synthetic Pathways to Specific Isomers
The advancement of research into aminopyridine dicarboxylates is contingent upon the availability of efficient and sustainable synthetic methodologies. Future efforts should prioritize the development of novel, atom-economical pathways that provide precise control over isomerism. Traditional multi-step syntheses can be resource-intensive and generate considerable waste. Modern approaches, such as multicomponent reactions (MCRs), offer a promising alternative by constructing complex molecules from three or more starting materials in a single, efficient step. researchgate.netnih.gov Investigating MCRs for the synthesis of functionalized 2-aminopyridines could provide a direct and practical route to this class of compounds. researchgate.net
Furthermore, strategies that leverage catalytic C-H activation or decarboxylative coupling could provide direct access to arylated aminopyridine derivatives from abundant amino acid precursors, representing a significant leap in synthetic efficiency. nih.gov The development of such methods would not only facilitate access to Dimethyl 4-aminopyridine-2,3-dicarboxylate but also enable the creation of a diverse library of analogues for further study.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Key Advantages | Potential Challenges |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of molecular complexity. nih.gov | Substrate scope limitations, control of regioselectivity. |
| Catalytic C-H Activation | Direct functionalization of pyridine (B92270) core, reduces need for pre-functionalized substrates. | Catalyst cost and sensitivity, achieving desired positional selectivity. |
| Decarboxylative Coupling | Utilizes readily available carboxylic acid feedstocks, sustainable. nih.gov | Requires specific photocatalytic or organometallic systems, potential for side reactions. |
Comprehensive Exploration of Structure-Activity Relationships within Aminopyridine Dicarboxylate Classes
A systematic exploration of the structure-activity relationships (SAR) for the aminopyridine dicarboxylate class is essential for tailoring these molecules for specific applications. Key structural features of this compound—the amino group at the 4-position, the diester functions at the 2- and 3-positions, and the pyridine ring itself—are all amenable to modification.
Future SAR studies should involve the synthesis of a library of derivatives to probe the influence of these substituents on biological and catalytic activity. For instance, modifying the ester groups (e.g., from methyl to ethyl or benzyl) could alter solubility and steric hindrance, while substitution on the amino group could modulate basicity and nucleophilicity. google.com Such studies have been successfully applied to other heterocyclic scaffolds, like pyrimidine-4-carboxamides, to optimize potency and drug-like properties. researchgate.net A thorough SAR investigation will provide a predictive framework for designing next-generation compounds with enhanced efficacy and selectivity.
Table 2: Proposed Modifications for SAR Studies
| Structural Position | Proposed Modification | Potential Impact |
|---|---|---|
| C4-Amino Group | Alkylation, Acylation, Arylation | Modulate basicity, nucleophilicity, and hydrogen bonding potential. |
| C2/C3-Ester Groups | Vary alkyl chain length, introduce bulky or functionalized groups | Tune solubility, steric profile, and coordination properties. |
| Pyridine Ring | Introduction of substituents at C5 or C6 | Alter electronic properties, lipophilicity, and metabolic stability. |
Advanced Mechanistic Studies on Catalytic and Biological Activities
The hybrid structure of this compound suggests a potential for dual functionality. The 4-aminopyridine moiety is a well-established pharmacophore known to act as a potassium channel blocker. nih.gov Concurrently, the pyridine-dicarboxylate motif is a classic chelating ligand used in coordination chemistry and catalysis. nih.gov
Advanced mechanistic studies are required to deconstruct these potential roles. In a catalytic context, research should focus on forming metal complexes and evaluating their activity. Ruthenium complexes with pyridine dicarboxylate ligands, for example, have shown catalytic activity in water oxidation, where electronic effects from other substituents on the pyridine ring play a crucial role. nih.gov Spectroscopic and computational methods can elucidate the coordination environment and the electronic structure of these complexes to understand the catalytic cycle.
From a biological perspective, studies should investigate the interaction of these molecules with biological targets such as ion channels or enzymes. The parent compound, 4-aminopyridine, is used to improve walking in patients with multiple sclerosis, highlighting the therapeutic potential of this scaffold. nih.gov Mechanistic studies could reveal whether the dicarboxylate substituents enhance or modify this activity, potentially leading to new therapeutic agents.
Computational Design and Optimization of Novel Derivatives for Targeted Applications
Computational chemistry offers powerful tools for accelerating the design and optimization of novel this compound derivatives. Density Functional Theory (DFT) can be employed to calculate key molecular properties, such as geometric parameters, electronic structure, and reactivity descriptors, providing insights that align with experimental findings. researchgate.netnih.gov
Molecular docking simulations are a valuable tool for predicting the binding modes and affinities of these molecules with specific protein targets, such as enzymes or receptors. nih.gov This approach can guide the rational design of derivatives with improved biological activity by identifying key interactions in the binding pocket. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed from experimental data to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. The use of these computational methods can significantly reduce the time and resources required to identify lead compounds for specific applications, from medicinal chemistry to catalysis. nih.gov
Table 3: Application of Computational Tools in Derivative Design
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic properties, orbital energies, and reactivity indices. nih.gov | Prediction of chemical stability, catalytic potential, and reaction mechanisms. |
| Molecular Docking | Predict binding affinity and orientation within a protein active site. researchgate.net | Identification of key ligand-protein interactions to guide optimization. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop statistical models correlating chemical structure with biological activity. | Predictive tool for screening virtual libraries and prioritizing synthesis. |
| ADME-T Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Early assessment of drug-likeness and potential liabilities. |
Integration into Advanced Materials for Sensing or Delivery Applications
The functional groups on this compound make it an attractive building block for advanced materials. The pyridine dicarboxylate unit is a well-established linker for the construction of metal-organic frameworks (MOFs). mdpi.com MOFs are highly porous, crystalline materials with applications in gas storage, separation, and heterogeneous catalysis. mdpi.com Future research could explore the synthesis of novel MOFs using this compound as an organic linker, where the 4-amino group provides a post-synthetic modification site to introduce further functionality.
Additionally, aminopyridine-containing ligands can be integrated into hydrogels and other polymeric materials. researchgate.net These functionalized materials could be designed for applications in chemical sensing, where the coordination of metal ions to the dicarboxylate moiety could induce a measurable optical or electronic response. The ability of aminopyridines to form stable supramolecular assemblies through hydrogen bonding and π-stacking interactions can also be exploited to control the structure and properties of these advanced materials. researchgate.net
Q & A
Q. What are the recommended synthetic pathways for dimethyl 4-aminopyridine-2,3-dicarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or esterification of precursor pyridine derivatives. For optimization, factorial design methodologies can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design may test high/low levels of these parameters to identify interactions affecting yield . Computational tools, such as quantum chemical calculations, can predict reaction pathways and transition states to narrow experimental conditions . Structural analogs like dimethyl 4-chloropyridine-2,6-dicarboxylate (PubChem CID: 5371-70-0) provide insights into regioselectivity challenges during functionalization .
Q. How can spectroscopic and crystallographic techniques characterize the structural integrity of this compound?
- NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups in ester moieties and NH₂ protons in the 4-amino position. Compare with analogs like dimethyl 1,4-dihydro-2,6-diisopropylpyridine derivatives (e.g., C21H26FNO4, TRC-D471710) to validate substituent effects .
- X-ray crystallography : Resolve dihedral angles between pyridine and ester groups to confirm planarity. Data from dimethyl 4-(3-hydroxyphenyl) analogs (Acta Cryst. E, 2010) show typical bond lengths of 1.34–1.45 Å for C=O and C-N bonds .
- MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves and safety goggles due to potential irritancy (analogous to didodecyl 2,6-dimethyl-dihydropyridine derivatives, which require GHS-compliant handling) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Follow EPA guidelines for nitrogen-containing heterocycles, as outlined for di-isobutyl phthalate risk evaluations .
- Training : Complete 100% score on safety exams per laboratory regulations (e.g., courses below 698 in chemical hygiene plans) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in mechanistic studies of this compound reactivity?
Contradictory experimental data (e.g., unexpected regioselectivity) can be addressed via density functional theory (DFT) calculations. For instance, ICReDD’s reaction path search methods simulate intermediates and transition states to validate competing pathways . Compare results with dimethyl acetylenedicarboxylate cycloaddition mechanisms, where computational models clarified kinetic vs. thermodynamic control .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?
- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like mixing efficiency and heating rates. Reference CRDC subclass RDF2050112 for reactor design principles .
- Quality control : Cross-validate purity using HPLC with UV detection (λ = 254 nm) against certified reference standards (e.g., USP-grade analogs like Nicardipine Related Compound D) .
Q. How do steric and electronic effects of the 4-amino group influence the compound’s application in coordination chemistry?
The amino group acts as a Lewis base, enabling metal-ligand complexation. Compare with dimethyl 4-chloropyridine-2,6-dicarboxylate (Thermo Scientific 15462229), where Cl withdraws electron density, reducing metal-binding affinity. X-ray data for Cu(II) complexes of similar dihydropyridines show distorted octahedral geometries with Jahn-Teller effects . Electrochemical studies (cyclic voltammetry) can quantify redox activity linked to the amino group’s lone pair .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data involving this compound?
- Multivariate analysis : Apply principal component analysis (PCA) to separate confounding variables (e.g., solvent polarity, cell line variability).
- Meta-analysis : Aggregate data from PubChem, ECHA, and crystallographic databases to identify trends in structure-activity relationships (SAR). For example, dimethyl 4-(4-fluorophenyl) analogs show enhanced bioactivity due to fluorine’s electronegativity .
- Error propagation models : Quantify uncertainty in IC₅₀ values using Monte Carlo simulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
